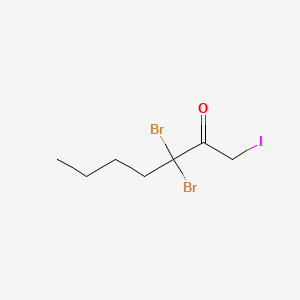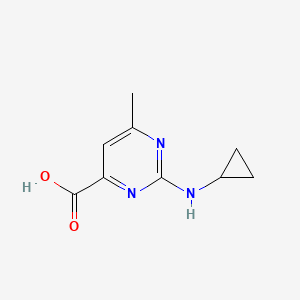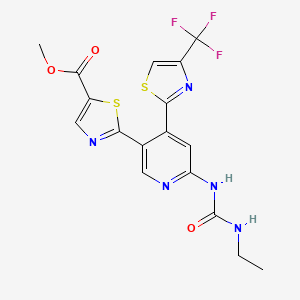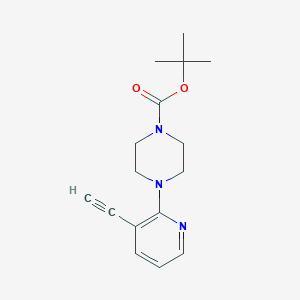
2,3,4-Trichloro-5-(chloromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-5-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of three chlorine atoms and one chloromethyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in multiple fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-5-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using reagents such as chlorine or N-chlorosuccinimide (NCS) under controlled conditions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trichloro-5-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylthiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Thiophene derivatives with various functional groups.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Methylthiophene derivatives.
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-5-(chloromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichloro-5-(chloromethyl)thiophene involves its interaction with various molecular targets. The presence of multiple chlorine atoms and a chloromethyl group makes it a reactive compound capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.
Comparación Con Compuestos Similares
- 2,3,5-Trichloro-4-(chloromethyl)thiophene
- 2,4,5-Trichloro-3-(chloromethyl)thiophene
- 2,3,4,5-Tetrachlorothiophene
Comparison: 2,3,4-Trichloro-5-(chloromethyl)thiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other polyhalogenated thiophenes, it may exhibit different reactivity in substitution and oxidation reactions, making it a valuable compound for specific synthetic applications.
Propiedades
Número CAS |
68639-15-6 |
|---|---|
Fórmula molecular |
C5H2Cl4S |
Peso molecular |
235.9 g/mol |
Nombre IUPAC |
2,3,4-trichloro-5-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H2Cl4S/c6-1-2-3(7)4(8)5(9)10-2/h1H2 |
Clave InChI |
VLYIJEDQFSWNMH-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(S1)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)


![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
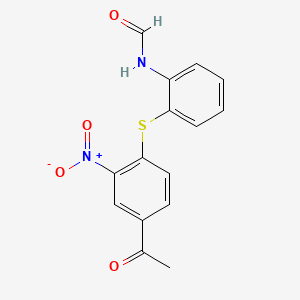

![trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B13938364.png)


